2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile
Overview
Description
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a complex organic compound featuring an indole moiety, a nitro group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate benzonitrile derivative under specific conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, followed by a nucleophilic substitution reaction to introduce the amino group and the nitro group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the indole moiety can produce various oxidized indole derivatives .
Scientific Research Applications
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand the biological activity of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile: This compound features a fluorine atom on the indole ring, which can alter its chemical and biological properties.
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-methylbenzonitrile: The presence of a methyl group instead of a nitro group can significantly change the compound’s reactivity and applications.
Uniqueness
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is unique due to the combination of its indole, nitro, and benzonitrile groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile, a compound with the molecular formula C₁₇H₁₄N₄O₂, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the modification of indole derivatives, which are known for their diverse biological properties. The synthetic pathway often includes the formation of the indole scaffold followed by the introduction of the nitro and benzonitrile groups.
The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an anti-inflammatory agent, with potential applications in treating conditions like sepsis and other inflammatory diseases. The interaction with macrophages and modulation of cytokine release (e.g., TNF-α and IL-6) are crucial aspects of its mechanism .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can significantly inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. It reduces the expression levels of pro-inflammatory mediators such as COX-2 and iNOS, indicating its potential as an anti-inflammatory therapeutic agent .
Cytotoxicity
The compound's cytotoxic effects have also been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics. However, detailed studies on its cytotoxicity profile are still required.
Case Studies
- Anti-inflammatory Activity : A study evaluated the effects of several indole derivatives, including this compound, on LPS-stimulated macrophages. The results showed a significant reduction in TNF-α and IL-6 levels, highlighting its potential for treating acute inflammatory responses .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. Results indicated that it could effectively inhibit cell proliferation in certain types of cancer cells, suggesting a need for further exploration into its mechanisms and therapeutic applications .
Research Findings Summary Table
Study | Biological Activity | Key Findings |
---|---|---|
Study 1 | Anti-inflammatory | Inhibition of TNF-α and IL-6 release in macrophages |
Study 2 | Cytotoxicity | Induces apoptosis in specific cancer cell lines |
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWUDBVDQYKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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